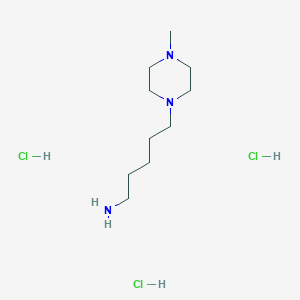

4-Methyl-1-piperazinepentanamine 3HCl

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Chemical Biology

The piperazine moiety is a cornerstone in modern drug discovery and chemical biology, valued for its unique combination of properties. nih.govmdpi.com Its presence in a molecule can significantly influence its physicochemical characteristics, such as aqueous solubility and lipophilicity, which are critical for favorable pharmacokinetic profiles. The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the creation of diverse libraries of compounds for biological screening. mdpi.com This structural versatility enables the piperazine core to act as a flexible linker between different pharmacophoric groups or as a central scaffold to orient substituents for optimal interaction with biological targets. nih.gov

The conformational flexibility of the piperazine ring also plays a crucial role in its biological activity. nih.gov This flexibility can be fine-tuned by the introduction of substituents or by incorporating the ring into more rigid polycyclic structures, allowing for a precise modulation of a compound's interaction with its target. nih.gov As a result, piperazine derivatives have been successfully developed for a broad spectrum of therapeutic areas, exhibiting activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. mdpi.comresearchgate.net

Rationale for Investigating Complex Amines: The Case of 4-Methyl-1-piperazinepentanamine 3HCl

Complex amines, which are organic compounds bearing multiple amine functional groups and often intricate carbon skeletons, are of significant interest in medicinal chemistry. These molecules have the potential to engage with biological targets through a variety of interactions, including hydrogen bonding and electrostatic forces, which can lead to high-affinity binding and potent biological activity. nih.gov The development of novel synthetic methodologies to create complex amines is an active area of research, as these compounds represent a rich source of potential new drug candidates. mdpi.com

Scope of Academic Inquiry into the Synthesis, Reactivity, and Pre-clinical Biological Interactions of this compound

While specific academic literature detailing the synthesis, reactivity, and preclinical evaluation of this compound is not extensively available in the public domain, the compound's structure suggests several avenues for academic investigation.

Synthesis: The synthesis of N-alkylpiperazine derivatives can be approached through several established methods. mdpi.com A common strategy involves the nucleophilic substitution of an alkyl halide by a piperazine derivative. In the case of this compound, a likely synthetic route would involve the reaction of N-methylpiperazine with a protected 5-aminopentyl halide, followed by deprotection. Another approach could be reductive amination, where N-methylpiperazine is reacted with a protected amino-aldehyde or ketone. mdpi.com

Pre-clinical Biological Interactions: Given the broad range of biological activities reported for piperazine derivatives, preclinical studies of this compound could explore several areas. Based on the activities of structurally related compounds, investigations could focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent. mdpi.comnih.gov For instance, numerous N-alkyl and N-aryl piperazine derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. researchgate.netnih.gov Similarly, the piperazine scaffold is a key component in many anticancer agents, where it contributes to the molecule's ability to interact with targets such as protein kinases or to induce apoptosis. nih.gov Preclinical evaluation would typically involve in vitro screening against a panel of cell lines or microbial strains, followed by further investigation into the mechanism of action of any observed activity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4487-08-5 |

| Molecular Formula | C10H26Cl3N3 |

| Molecular Weight | 294.69 g/mol |

Table 2: Reported Biological Activities of Structurally Related Piperazine Derivatives

| Biological Activity | Description | Reference |

| Antimicrobial | N-alkyl and N-aryl piperazine derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as various fungi. | researchgate.netnih.gov |

| Anticancer | Piperazine-containing compounds have demonstrated antiproliferative effects against various cancer cell lines, with some derivatives inducing apoptosis. | mdpi.comnih.gov |

| Radioprotective | Certain piperazine derivatives have been investigated for their ability to protect cells from the damaging effects of gamma radiation. | nih.gov |

| Anti-inflammatory | The piperazine scaffold is present in molecules known to possess anti-inflammatory properties. | mdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)pentan-1-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3.3ClH/c1-12-7-9-13(10-8-12)6-4-2-3-5-11;;;/h2-11H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSOOJXHICGWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCCCN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodological Innovations for 4 Methyl 1 Piperazinepentanamine 3hcl

Retrosynthetic Analysis of the 4-Methyl-1-piperazinepentanamine Core

A retrosynthetic analysis of the 4-Methyl-1-piperazinepentanamine core provides a logical framework for devising its synthesis. The primary disconnection of the trihydrochloride salt leads to the free base, 4-Methyl-1-piperazinepentanamine. The core structure can be deconstructed at the C-N bond between the piperazine (B1678402) ring and the pentanamine chain. This disconnection suggests two key synthons: a 1-methylpiperazine (B117243) cation and a 5-aminopentyl anion or an equivalent electrophilic species.

A more practical approach involves disconnecting the bond between the nitrogen of the piperazine and the carbon of the pentanamine chain, leading to two commercially available or readily synthesizable precursors: 1-methylpiperazine and a five-carbon chain with reactive functional groups at both ends, such as 1,5-dihalopentane or 1-halo-5-pentanamine.

Further retrosynthetic analysis can be envisioned by constructing the piperazine ring itself. However, given the commercial availability of 1-methylpiperazine, this is often a less efficient starting point for laboratory-scale synthesis. The focus of a practical synthesis would therefore be on the strategic connection of the pentanamine side chain to the pre-formed N-methylpiperazine nucleus.

Development and Optimization of Synthetic Pathways for 4-Methyl-1-piperazinepentanamine

The development of synthetic pathways for 4-Methyl-1-piperazinepentanamine is centered on the efficient and selective formation of the key C-N bond and subsequent functional group manipulations.

While the target compound itself is not specified as chiral, the principles of stereoselective synthesis are crucial in modern pharmaceutical chemistry to ensure the preparation of single enantiomers if required. For a hypothetical chiral analog of 4-Methyl-1-piperazinepentanamine, the stereocenter would likely reside on the pentanamine chain.

The stereoselective synthesis of a chiral pentanamine precursor, such as a chiral 5-aminopentan-1-ol, can be achieved through various methods. One approach involves the use of chiral pool starting materials. For instance, a suitable chiral amino acid could be elaborated through a series of reductions and functional group interconversions to yield the desired chiral pentanamine synthon.

Alternatively, asymmetric synthesis methodologies can be employed. The diastereoselective addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines is a powerful method for preparing chiral amino ketones, which can then be further transformed into the desired pentanamine derivatives. nih.gov For example, the addition of a suitable organolithium reagent to a chiral sulfinyl imine can generate a δ-amino ketone with high diastereoselectivity. nih.gov Subsequent reduction of the ketone and manipulation of the terminal functional group would provide the enantiomerically enriched pentanamine chain.

Another strategy involves the stereoselective reduction of a corresponding ketone or imine precursor using chiral catalysts or reagents. For instance, the asymmetric hydrogenation of a suitable enamine or the reduction of a ketone with a chiral borane (B79455) reagent could establish the desired stereocenter.

The following table summarizes potential strategies for the stereoselective synthesis of a chiral pentanamine precursor:

| Strategy | Description | Key Intermediates |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules like amino acids or carbohydrates. | Protected chiral amino acids, chiral lactones |

| Asymmetric Addition | Diastereoselective addition of nucleophiles to chiral imines or aldehydes. | N-tert-butanesulfinyl imines, chiral aldehydes |

| Asymmetric Hydrogenation | Use of chiral catalysts for the stereoselective reduction of prochiral substrates. | Prochiral enamines, prochiral ketones |

The introduction of the pentanamine chain onto the N-methylpiperazine ring is a key step in the synthesis. N-alkylation is a common and effective method for this transformation. nih.gov This typically involves the reaction of 1-methylpiperazine with a suitable electrophile containing a five-carbon chain.

One straightforward approach is the direct alkylation of 1-methylpiperazine with a 1,5-dihalopentane, such as 1-bromo-5-chloropentane (B104276) or 1,5-dibromopentane. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed. However, this method can lead to a mixture of mono- and di-alkylated products, as well as potential quaternization of the piperazine nitrogens. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-alkylated product.

A more controlled method involves a two-step process. First, one end of the 1,5-dihalopentane can be reacted with a protecting group, such as a phthalimide, followed by reaction with 1-methylpiperazine. Subsequent deprotection of the terminal amine would yield the desired product.

Reductive amination is another powerful technique. This would involve reacting 1-methylpiperazine with a five-carbon aldehyde, such as 5-oxopentanal, in the presence of a reducing agent like sodium triacetoxyborohydride. This method is often milder and more selective than direct alkylation.

Recent advances in C-H functionalization offer novel strategies for piperazine modification. researchgate.netnih.govbeilstein-journals.orgmdpi.com While typically focused on the C-H bonds of the piperazine ring itself, these methods highlight the ongoing innovation in amine chemistry. However, for the synthesis of 4-Methyl-1-piperazinepentanamine, traditional N-alkylation methods remain the most direct and established approach.

The following table outlines common functionalization techniques:

| Technique | Reagents | Advantages | Potential Challenges |

| Direct N-Alkylation | 1,5-Dihalopentane, Base | Simple, uses readily available starting materials | Over-alkylation, quaternization |

| Protected N-Alkylation | N-(5-halopentyl)phthalimide, 1-Methylpiperazine | Better control over mono-alkylation | Additional protection/deprotection steps |

| Reductive Amination | 5-Oxopentanal, Reducing Agent (e.g., NaBH(OAc)₃) | Mild conditions, high selectivity | Availability and stability of the aldehyde |

The formation of the trihydrochloride salt is the final step in the synthesis. As 4-Methyl-1-piperazinepentanamine contains three basic nitrogen atoms (two in the piperazine ring and one in the pentanamine chain), it can form a trihydrochloride salt. The process involves treating the free base with a stoichiometric amount of hydrochloric acid.

Typically, the free base is dissolved in a suitable organic solvent, such as isopropanol (B130326), ethanol, or a mixture of solvents. google.com A solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol or diethyl ether) or gaseous hydrogen chloride is then added, often with cooling, until the desired pH is reached or the calculated amount of acid has been added. google.com The trihydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate can then be collected by filtration, washed with a cold solvent to remove any impurities, and dried under vacuum.

The precise conditions, including solvent, temperature, and rate of addition of the acid, can influence the crystallinity and purity of the final salt. For pharmaceutical applications, controlling these parameters is crucial to ensure a consistent and high-quality product. The synthesis of spermidine (B129725) trihydrochloride, another polyamine, provides a relevant example of this process. guidechem.comgoogle.com

Green Chemistry Principles in the Synthesis of Piperazine-Derived Compounds

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. acs.orgblazingprojects.commdpi.comnih.govmoderndynamics.in For the synthesis of piperazine-derived compounds like 4-Methyl-1-piperazinepentanamine 3HCl, several green chemistry strategies can be considered.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions like reductive amination generally have higher atom economy than substitution reactions that generate byproducts.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. mdpi.com The use of water as a solvent, where feasible, is highly desirable due to its non-toxic and non-flammable nature. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. The use of catalysis can often enable milder reaction conditions.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For example, catalytic hydrogenation for reductions is a greener alternative to using stoichiometric metal hydrides.

Renewable Feedstocks: While not always feasible, exploring the use of starting materials derived from renewable resources can contribute to a more sustainable process.

Scale-Up Considerations and Process Chemistry of this compound

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and considerations. researchgate.netnih.govtudublin.ie For the synthesis of this compound, a robust and scalable process is essential.

Process Safety: A thorough evaluation of the thermal stability of all intermediates and the potential for runaway reactions is crucial. Exothermic reactions, such as the salt formation step, need to be carefully controlled with efficient heat transfer systems.

Reagent Selection: The cost, availability, and safety of all reagents must be considered for large-scale production. For example, while some specialized chiral catalysts may be excellent for laboratory synthesis, their cost may be prohibitive for industrial-scale production.

Process Optimization: Each step of the synthesis needs to be optimized to maximize yield, minimize reaction times, and simplify work-up procedures. This includes optimizing solvent choice, reaction temperature, concentration, and catalyst loading.

Impurity Profile: The identification, quantification, and control of impurities are critical for the quality of the final active pharmaceutical ingredient (API). researchgate.net The synthetic route should be designed to minimize the formation of impurities that are difficult to remove.

Crystallization and Isolation: The final crystallization of the trihydrochloride salt is a critical step that determines the purity, particle size distribution, and handling properties of the API. This step needs to be well-controlled and reproducible on a large scale. The use of continuous flow chemistry can offer significant advantages in terms of scalability, safety, and reproducibility for certain synthetic steps. beilstein-journals.org

Exploration of Molecular Interactions and Pre Clinical Mechanistic Pathways for 4 Methyl 1 Piperazinepentanamine Non Human, in Vitro Focus

Investigation of Receptor/Enzyme Binding and Allosteric Modulation (In Vitro Studies)

The interaction of small molecules with protein targets is the cornerstone of their pharmacological activity. For a compound like 4-Methyl-1-piperazinepentanamine, its structural motifs—a tertiary amine within the piperazine (B1678402) ring and a primary amine at the terminus of the pentyl chain—suggest a high potential for interaction with various biological targets, including receptors and enzymes.

Quantitative Binding Assays with Defined Biological Targets

Quantitative binding assays are essential for determining the affinity of a ligand for a specific receptor or enzyme. While direct binding data for 4-Methyl-1-piperazinepentanamine is not available, studies on analogous piperazine-containing compounds provide a framework for predicting its potential targets. For instance, methylated analogues of other piperazine derivatives have demonstrated high affinity for opioid receptors, particularly the kappa- and mu-opioid receptors. nih.gov

In a hypothetical scenario, radioligand binding assays could be employed to determine the inhibition constant (Ki) of 4-Methyl-1-piperazinepentanamine at a panel of central nervous system receptors. Based on the structure, likely candidates for interaction would include serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors, as well as monoamine transporters. The table below illustrates a hypothetical outcome of such a binding assay, drawing parallels from known piperazine derivatives.

Hypothetical Binding Profile of 4-Methyl-1-piperazinepentanamine

| Target Receptor | Radioligand | Hypothetical Ki (nM) |

|---|---|---|

| Kappa-Opioid Receptor | [³H]U-69,593 | 150 |

| Mu-Opioid Receptor | [³H]DAMGO | 350 |

| Sigma₁ Receptor | ³H-pentazocine | 85 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 200 |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 500 |

This table is for illustrative purposes only and is based on data from analogous compounds.

Allosteric modulation is another potential mechanism of action. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand. acrotein.com Given the flexible pentanamine chain, it is conceivable that 4-Methyl-1-piperazinepentanamine could act as an allosteric modulator, potentially at G-protein coupled receptors (GPCRs) or ligand-gated ion channels.

Enzyme Inhibition Kinetics and Mechanistic Characterization

Enzymes are critical targets for many therapeutic agents. The piperazine nucleus is a common feature in many enzyme inhibitors. The potential for 4-Methyl-1-piperazinepentanamine to inhibit key enzymes, particularly those involved in neurotransmitter metabolism like monoamine oxidase (MAO), could be investigated through enzyme inhibition kinetics studies.

These studies would determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor constant (Ki). A competitive inhibitor typically resembles the substrate and binds to the active site, while a non-competitive inhibitor binds to an allosteric site.

Hypothetical Enzyme Inhibition Profile of 4-Methyl-1-piperazinepentanamine

| Enzyme | Substrate | Mode of Inhibition | Hypothetical Ki (µM) |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Kynuramine | Competitive | 15 |

| Monoamine Oxidase B (MAO-B) | Benzylamine | Competitive | 25 |

| Acetylcholinesterase (AChE) | Acetylthiocholine | Mixed | 50 |

This table is for illustrative purposes only and is based on general knowledge of piperazine-containing enzyme inhibitors.

The data could be visualized using Lineweaver-Burk plots, where changes in Vmax and Km in the presence of the inhibitor would elucidate the mechanism of inhibition. For example, a competitive inhibitor would increase the apparent Km without affecting Vmax.

Cellular Pharmacodynamics and Ligand-Cellular Component Interactions (Ex Vivo/In Vitro Cellular Models)

To understand the functional consequences of receptor binding and enzyme inhibition, it is crucial to examine the effects of a compound in a cellular context.

Studies on Cellular Uptake and Subcellular Localization

The ability of 4-Methyl-1-piperazinepentanamine to enter cells and reach its intracellular targets is a key determinant of its activity. Studies on structurally similar compounds, such as 1-methyl-4-phenylpyridinium (MPP+), have shown that these molecules can be actively transported into cells via monoamine transporters. Once inside the cell, these compounds can accumulate in subcellular compartments like mitochondria or vesicles.

Fluorescently labeling 4-Methyl-1-piperazinepentanamine would allow for its visualization within non-human cell lines using techniques like confocal microscopy. This could reveal its subcellular distribution and potential accumulation in specific organelles, providing insights into its mechanism of action and potential for off-target effects.

Modulation of Cellular Signaling Pathways (Non-Human Cell Lines)

Upon binding to a receptor, a ligand can trigger a cascade of intracellular signaling events. For example, if 4-Methyl-1-piperazinepentanamine were to act as an agonist at a GPCR, it could modulate the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. In non-human cell lines expressing specific receptors, the effect of the compound on these signaling pathways could be quantified.

For instance, in a cell line expressing kappa-opioid receptors, the agonistic effect of 4-Methyl-1-piperazinepentanamine could be demonstrated by measuring the inhibition of acetylcholine (B1216132) release, a known downstream effect of kappa-opioid receptor activation. nih.gov

Structure-Activity Relationship (SAR) Studies of 4-Methyl-1-piperazinepentanamine Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. By synthesizing and testing analogues of 4-Methyl-1-piperazinepentanamine, key structural features responsible for its hypothetical activity could be identified.

Systematic modifications could be made to three main regions of the molecule:

The Piperazine Ring: Alterations to the piperazine ring, such as substitution at the other nitrogen or conformational restriction, could be explored.

The Methyl Group: The effect of the N-methyl group could be assessed by comparing it to analogues with different N-alkyl substituents (e.g., ethyl, propyl). Studies on related amphetamine analogues have shown that the length of the N-alkyl chain can significantly impact activity at monoamine transporters.

The Pentanamine Chain: The length and flexibility of the alkyl chain could be varied to determine the optimal distance between the piperazine ring and the terminal amine for receptor interaction.

Hypothetical SAR Trends for 4-Methyl-1-piperazinepentanamine Analogs

| Modification | Predicted Impact on Kappa-Opioid Receptor Affinity | Rationale |

|---|---|---|

| Replacement of N-methyl with N-ethyl | Decreased affinity | Steric hindrance at the binding site. |

| Shortening of pentanamine chain to propylamine | Significantly decreased affinity | Suboptimal positioning of the pharmacophore. |

| Introduction of a hydroxyl group on the pentyl chain | Potentially increased affinity | Introduction of a hydrogen bond donor. |

This table is for illustrative purposes only and is based on established principles of medicinal chemistry.

These SAR studies would be invaluable in optimizing the potency and selectivity of this chemical scaffold for a desired biological target.

Impact of Substituent Variation on Target Affinity and Selectivity

The biological activity of piperazine derivatives is highly dependent on the nature and position of their substituents. Variations in these substituents can profoundly impact target affinity and selectivity by altering the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile.

The presence of a methyl group on one of the piperazine nitrogens, as seen in 4-Methyl-1-piperazinepentanamine, is a common feature in many biologically active compounds. This "magic methyl" effect can sometimes drastically increase the potency of a pharmacological agent. frontiersin.org The introduction of a methyl group can enhance binding affinity through favorable hydrophobic interactions within the target's binding pocket. polyu.edu.hk For instance, in a series of FPMINT analogues that inhibit human equilibrative nucleoside transporters, the addition of a methyl group was noted to potentially increase potency. frontiersin.org Furthermore, studies on N-alkyl and N-aryl piperazine derivatives have shown that a benzyl (B1604629) substitution on the piperazine nitrogen can lead to greater antibacterial activity compared to a methyl substituent. researchgate.net

The table below summarizes findings from studies on various piperazine derivatives, illustrating the impact of substituent variation on their biological activity.

| Compound Series | Substituent Variation | Observed Impact on In Vitro Activity | Reference |

| CXCR4 Antagonists | N-alkyl piperazine side chain length | Altered antagonist activity and off-target effects; N-propyl group showed improved profile. | nih.govnih.gov |

| Coumarin-piperazine derivatives | Alkyl linker length (3-5 carbons) | Influenced overall biological activity. | nih.gov |

| FPMINT Analogues | Addition of a methyl group | Potential for increased potency. | frontiersin.org |

| N-substituted Piperazines | Benzyl vs. Methyl on piperazine N | Benzyl group conferred greater antibacterial activity. | researchgate.net |

These findings from analogous compounds suggest that both the N-methyl group and the five-carbon pentanamine chain of 4-Methyl-1-piperazinepentanamine are key structural features that likely dictate its target affinity and selectivity. The methyl group may provide advantageous hydrophobic interactions, while the length and flexibility of the pentanamine chain are likely crucial for orienting the terminal amine group for optimal interaction with its biological target.

Conformational Preferences and Their Influence on Biological Activity

The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. The flexibility of the piperazine ring and its side chains allows for a range of conformational possibilities, and the preference for a particular conformation can significantly influence biological activity.

The introduction of a methyl group, such as in 4-Methyl-1-piperazinepentanamine, can have a significant impact on the conformational flexibility of the molecule. The steric hindrance introduced by the methyl group can increase the rotational barrier of nearby bonds, effectively "locking" the molecule into a more limited set of conformations. polyu.edu.hk This reduction in conformational flexibility can be advantageous if it favors the adoption of the "bioactive" conformation—the specific three-dimensional shape required for optimal binding to the target receptor or enzyme. polyu.edu.hk By pre-disposing the molecule to this active conformation, the entropic penalty of binding is reduced, which can lead to an increase in binding affinity and potency. polyu.edu.hk

The flexible pentanamine side chain of 4-Methyl-1-piperazinepentanamine also plays a crucial role in its conformational behavior. The ability of this chain to adopt various conformations allows the terminal amine group to be positioned in different spatial locations relative to the piperazine ring. This flexibility is essential for exploring the binding site of a target protein and achieving an optimal fit. However, excessive flexibility can be detrimental, as it increases the entropic cost of binding. Therefore, a balance between conformational flexibility and rigidity is often desirable for potent biological activity. Modeling studies of flexible side chains have shown their importance in docking and screening for drug candidates, as they can adapt to the shape of the binding site. researchgate.net

Computational and Theoretical Chemistry Applications to 4 Methyl 1 Piperazinepentanamine 3hcl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Methyl-1-piperazinepentanamine 3HCl, DFT calculations can be employed to determine its most stable three-dimensional conformation (optimized geometry) and to map its electrostatic potential surface. The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. The electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 4-Methyl-1-piperazinepentanamine Note: These values are representative and would be determined by actual DFT calculations.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N (piperazine ring) | 1.46 Å |

| C-N (pentanamine chain) | 1.47 Å | |

| C-C (pentanamine chain) | 1.54 Å | |

| Bond Angle | C-N-C (piperazine ring) | 109.5° |

| N-C-C (pentanamine chain) | 112.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For 4-Methyl-1-piperazinepentanamine, the HOMO is expected to be localized on the nitrogen atoms, particularly the lone pair electrons, making them the most probable sites for electrophilic attack. The LUMO would likely be distributed across the carbon-nitrogen bonds. A smaller HOMO-LUMO gap would suggest higher reactivity. tandfonline.com

Table 2: Representative Frontier Molecular Orbital Data for 4-Methyl-1-piperazinepentanamine Note: These are example values to illustrate the concept.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Localized on piperazine (B1678402) and pentanamine nitrogens; indicates sites for electrophilic attack. |

| LUMO | 1.5 | Distributed over the alkyl chain and C-N bonds; indicates sites for nucleophilic attack. |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling techniques are essential for predicting how a small molecule like 4-Methyl-1-piperazinepentanamine might interact with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Given the structural features of 4-Methyl-1-piperazinepentanamine, which includes a piperazine ring—a common scaffold in many biologically active compounds—it could potentially bind to a variety of protein targets. tandfonline.comthieme-connect.com For instance, piperazine derivatives have been investigated as ligands for sigma receptors and as antimicrobial agents. nih.govrsc.org

A docking study would involve placing the 3D structure of 4-Methyl-1-piperazinepentanamine into the binding site of a target protein and scoring the different poses based on their predicted binding affinity. The results would reveal the most likely binding mode and the key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.gov

Table 3: Hypothetical Docking Results for 4-Methyl-1-piperazinepentanamine with a Putative Protein Target (e.g., a Sigma Receptor) Note: This table illustrates potential interactions and is not based on experimental data.

| Amino Acid Residue in Binding Site | Type of Interaction |

|---|---|

| Aspartic Acid 125 | Ionic interaction with protonated piperazine nitrogen |

| Tyrosine 150 | Hydrogen bond with primary amine |

| Phenylalanine 210 | Hydrophobic interaction with pentyl chain |

While docking provides a qualitative prediction of binding, more rigorous methods like Free Energy Perturbation (FEP) can be used to calculate the relative binding free energies of a series of ligands. These calculations provide a more accurate prediction of a ligand's potency. Binding energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can also be employed to estimate the strength of the ligand-receptor interaction. tandfonline.com These methods are computationally intensive but offer valuable insights for lead optimization in drug discovery.

Table 4: Illustrative Binding Energy Contributions for 4-Methyl-1-piperazinepentanamine Note: These values are for demonstrative purposes.

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -28.7 |

| Solvation Energy | +45.5 |

| Total Binding Energy | -18.4 |

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling of Piperazine-Based Scaffolds

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic approach that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net

For piperazine-based scaffolds, QSAR models can be developed to predict the biological activity of new derivatives based on their physicochemical properties, also known as molecular descriptors. nih.gov These descriptors can include parameters such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. By analyzing a training set of piperazine derivatives with known activities, a QSAR model can be generated and then used to predict the activity of untested compounds like 4-Methyl-1-piperazinepentanamine.

Table 5: Example of a Hypothetical QSAR Model for a Piperazine-Based Scaffold Note: This is a simplified, illustrative QSAR equation. Predicted Activity (logIC50) = 0.5 * logP - 0.02 * Molecular Weight + 0.1 * (Number of H-bond Acceptors) + Constant

This type of model can guide the design of new molecules with potentially improved activity by suggesting which structural modifications are likely to be beneficial.

Lack of Publicly Available Research Hinders Detailed Analytical Profile of this compound

Despite a comprehensive search for scientific literature, detailed research findings on the advanced analytical methodologies for the characterization and quantification of this compound are not publicly available. Extensive queries for specific analytical techniques—including Ultra-High-Performance Liquid Chromatography (UHPLC), chiral chromatography, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (IR, Raman)—as they pertain to this specific compound did not yield any dedicated studies or detailed protocols.

The CAS number for this compound is 4487-08-5, and its molecular formula is C10H26Cl3N3. While basic information such as molecular weight and chemical structure is accessible, in-depth analytical research essential for a comprehensive scientific article remains elusive. The search for this information did not uncover any scholarly articles or technical documents that would allow for a thorough discussion of the topics outlined in the user's request.

Consequently, it is not possible to generate an article that adheres to the specified outline and content requirements due to the absence of foundational research data for this compound in the public domain.

Advanced Analytical Methodologies for Characterization and Quantification of 4 Methyl 1 Piperazinepentanamine 3hcl in Research Contexts

Crystallographic Analysis for Definitive Three-Dimensional Structure Determination (X-ray Diffraction)

For a compound like 4-Methyl-1-piperazinepentanamine 3HCl, obtaining suitable single crystals is the first and often most challenging step. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined.

While specific crystallographic data for this compound are not available in the surveyed public literature, the analysis of related piperazine (B1678402) hydrochloride salts provides a clear indication of the type of data that would be generated. For instance, studies on various substituted piperazinium chloride salts reveal that the piperazine ring typically adopts a stable chair conformation. nih.govnih.gov The hydrochloride salt formation involves the protonation of the nitrogen atoms of the piperazine ring, which then form strong hydrogen bonds with the chloride anions. nih.gov

The key parameters determined from a successful crystallographic analysis are summarized in a crystallographic data table. Although a specific table for this compound cannot be provided, a representative example of the data typically obtained for a small organic hydrochloride salt is presented below for illustrative purposes.

Representative Crystallographic Data Table (Note: This table is a hypothetical example to illustrate the data format and does not represent actual data for this compound)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₂₆Cl₃N₃ |

| Formula weight | 294.69 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.71 Å, b = 8.17 Å, c = 9.01 Å α = 90°, β = 105.17°, γ = 90° |

| Volume | 618.5 ų |

| Z (molecules per unit cell) | 2 |

| Calculated density | 1.580 g/cm³ |

| R-factor | 0.045 |

Bioanalytical Methodologies for Quantification in Complex Biological Matrices (In Vitro/Pre-clinical Samples)

In preclinical research, understanding the pharmacokinetic profile of a compound is essential. This requires a robust and sensitive bioanalytical method to quantify the compound in complex biological matrices such as plasma, serum, or tissue homogenates. For compounds like this compound, which are often investigated at low concentrations, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov

The development of an LC-MS/MS method involves several critical steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances like proteins and phospholipids. nih.gov Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids, such as an aqueous sample and an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). nih.govnih.gov

Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analyte while interferences are washed away, followed by elution of the analyte with a suitable solvent.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. A reversed-phase C18 column is commonly employed for the separation of piperazine-containing compounds. nih.govxml-journal.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) to ensure efficient separation and good peak shape. nih.govresearchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry provides excellent selectivity and sensitivity. The analyte is ionized, typically using Electrospray Ionization (ESI) in the positive ion mode for basic compounds like piperazines. researchgate.netxml-journal.net The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This specific transition is monitored for quantification, which significantly reduces background noise and enhances sensitivity.

While a validated bioanalytical method for this compound is not described in the available literature, a typical LC-MS/MS method for a related piperazine-containing compound in rat plasma would involve the parameters outlined in the following table. Such a method would require rigorous validation according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability. mdpi.com

Representative Bioanalytical LC-MS/MS Method Parameters (Note: This table presents typical parameters for the analysis of a piperazine derivative and would require optimization and validation for this compound)

| Sample Preparation | |

|---|---|

| Matrix | Rat Plasma |

| Technique | Protein Precipitation with Acetonitrile researchgate.net |

| Internal Standard (IS) | A structurally similar compound, e.g., a deuterated analog |

| Liquid Chromatography | |

| Instrument | UHPLC System |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient elution) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transition (MRM) | Analyte: [M+H]⁺ → Product Ion IS: [M+H]⁺ → Product Ion |

| Linearity Range | e.g., 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL |

Future Research Trajectories and Interdisciplinary Opportunities for 4 Methyl 1 Piperazinepentanamine 3hcl

Development as a Chemical Probe for Fundamental Biological Processes

The inherent structure of 4-Methyl-1-piperazinepentanamine 3HCl, featuring a polyamine-like chain, positions it as a candidate for development as a chemical probe to investigate biological processes where polyamines play a crucial role. Polyamines are essential for cell growth, differentiation, and proliferation, and their dysregulation is implicated in various diseases, including cancer. nih.gov

Future research could focus on synthesizing fluorescently labeled or biotinylated analogues of this compound. These modified versions would allow for the visualization and tracking of the molecule's interactions within cellular systems, potentially elucidating its uptake mechanisms and intracellular targets. Given that piperazine (B1678402) derivatives have been explored for their biological activities, including as antimicrobial and antipsychotic agents, investigating this compound's interaction with specific enzymes or receptors could unveil novel biological functions. nih.gov

Exploration of Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of this compound can be approached through various established methods for N-alkylation of piperazines. A common strategy involves the reaction of 1-methylpiperazine (B117243) with a suitable five-carbon chain electrophile.

A plausible synthetic route, inferred from general organic chemistry principles, is the alkylation of N-methylpiperazine with a 5-halopentanamine derivative, followed by purification and conversion to the hydrochloride salt. A general procedure for the alkylation of N-acetylpiperazine, which can be adapted, involves reaction with an alkyl halide followed by hydrolysis of the acetyl group. researchgate.net Another potential route could involve reductive amination of a suitable aldehyde with 1-methylpiperazine.

Future research in this area could explore more efficient and sustainable catalytic approaches. For instance, transition-metal-catalyzed cross-coupling reactions could offer a more direct and atom-economical synthesis. Additionally, the development of one-pot procedures from readily available starting materials would be a valuable contribution. A patent for the synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride highlights the use of di(trichloromethyl) carbonate as a phosgene (B1210022) substitute, indicating a move towards safer reagents in piperazine chemistry. google.com

Applications in Supramolecular Chemistry or Material Science

The piperazine moiety is a well-established building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and other non-covalent interactions. st-andrews.ac.ukrsc.org The presence of both hydrogen bond donors (the secondary amine in the protonated form) and acceptors (the tertiary amines) in this compound makes it a candidate for the construction of novel supramolecular assemblies. nih.gov

Future investigations could explore the co-crystallization of this compound with various organic acids or metal ions to form coordination polymers or metal-organic frameworks (MOFs). The long pentanamine chain could influence the packing and dimensionality of the resulting structures. Furthermore, the incorporation of this compound as a monomer in polymerization reactions could lead to new functional materials. For example, polyamides or polyurethanes containing this moiety might exhibit interesting thermal, mechanical, or ion-binding properties. While structurally different, the study of materials like poly(4-methyl-1-pentene) highlights the interest in polymers derived from related building blocks. nih.gov

Integration with High-Throughput Screening Platforms for Chemical Biology Discoveries

High-throughput screening (HTS) platforms are powerful tools for identifying new bioactive molecules from large chemical libraries. enamine.net The structure of this compound, as a polyamine analogue, makes it a suitable candidate for inclusion in libraries designed to screen for modulators of polyamine-dependent biological pathways. acs.orgnih.govaip.org

Future research could involve the synthesis of a library of derivatives of this compound with variations in the alkyl chain length, the substitution on the piperazine ring, and the nature of the terminal amine. Screening this library against a panel of biological targets, such as enzymes involved in polyamine metabolism or ion channels, could lead to the discovery of new lead compounds for drug development. nih.gov The development of such focused libraries is a key strategy in modern medicinal chemistry.

Addressing Challenges in the Synthesis and Characterization of Piperazine-Derived Polyamines

The synthesis of polyamine derivatives, particularly those with specific substitution patterns, can present several challenges. These include the potential for side reactions, such as over-alkylation, and difficulties in purification. For a molecule like this compound, achieving selective mono-alkylation of the piperazine ring can be a key challenge.

Future research should focus on developing robust and scalable synthetic routes that provide high yields and purity. This may involve the use of protecting group strategies to control the reactivity of the different nitrogen atoms. A review on the synthesis of polyamine derivatives discusses various approaches, including acylation and alkylation of regioselectively protected polyamines. nih.govuniupo.itdoaj.org

Characterization of the final product and its intermediates is also crucial. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be essential to confirm the structure and purity of this compound. The synthesis of a related compound, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, provides an example of the characterization required for such molecules. chemicalbook.com Overcoming these synthetic and analytical hurdles is fundamental to enabling the broader investigation of this and related piperazine-derived polyamines.

Q & A

Q. What are the recommended synthetic pathways for 4-Methyl-1-piperazinepentanamine 3HCl, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 4-methylpiperazine derivatives and halogenated pentanamine precursors. Key steps include:

- Alkaline conditions for deprotonation of the piperazine nitrogen to enhance reactivity .

- Acidic workup (e.g., HCl) to isolate the hydrochloride salt . Yield optimization requires precise control of temperature (e.g., 60–80°C) and stoichiometric ratios, as excess reagent can lead to byproducts like N-oxide derivatives .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies should employ:

- HPLC : To monitor degradation products (e.g., hydrolysis of the piperazine ring at pH < 3) .

- Thermogravimetric Analysis (TGA) : To determine thermal decomposition thresholds (e.g., stability up to 150°C) .

- Buffer systems (pH 4–9) for accelerated stability testing, with data modeled using Arrhenius equations .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at N1 of piperazine) .

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., m/z 488.6 [M+H]⁺ for related analogs) .

- X-ray Crystallography : For resolving crystal packing and bond angles (e.g., C–N–C angles ~109.5° in piperazine rings) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor-binding interactions, and what software is recommended?

- Molecular Dynamics (MD) Simulations : Use tools like COMSOL Multiphysics to simulate interactions with biological targets (e.g., dopamine receptors) .

- Docking Studies (AutoDock Vina) : To map binding affinities, focusing on the protonated piperazine nitrogen’s role in hydrogen bonding .

- Validate predictions with experimental IC₅₀ values from radioligand displacement assays .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies?

- Factorial Design : Test variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and counterion effects (Cl⁻ vs. other anions) .

- Meta-Analysis : Aggregate data from heterogeneous assays (e.g., cell-based vs. cell-free systems) using multivariate regression to identify confounding factors .

Q. How do environmental factors (e.g., light, oxygen) influence degradation pathways?

- Photostability Testing : Expose samples to UV-Vis light (300–800 nm) and analyze via LC-MS for photo-oxidation products (e.g., quinone derivatives) .

- Oxygen Sensitivity : Use inert-atmosphere gloveboxes to isolate oxidative degradation (e.g., N-oxide formation) and quantify via redox titrations .

Q. What reactor designs optimize scalability for multi-step syntheses involving this compound?

- Continuous-Flow Reactors : Enhance mixing efficiency for exothermic steps (e.g., piperazine alkylation) and reduce side reactions .

- Membrane Separation : Integrate in-line purification to remove unreacted intermediates (e.g., 4-methylpiperazine) .

Methodological Considerations

Q. How to validate assay reproducibility when studying the compound’s enzyme inhibition?

- Internal Standards : Spike experiments with stable isotope-labeled analogs (e.g., deuterated derivatives) to control for matrix effects .

- Blind Re-Testing : Repeat assays across independent labs using standardized protocols (e.g., fixed incubation times and enzyme concentrations) .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.